molecular formula C16H20N2O3 B6426357 7-hydroxy-8-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one CAS No. 899397-66-1

7-hydroxy-8-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one

Cat. No.: B6426357
CAS No.: 899397-66-1
M. Wt: 288.34 g/mol
InChI Key: KKPBGCGKSZRATO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-8-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one typically involves a Mannich reaction. This reaction introduces the piperazine group at the 8-position of the coumarin ring . The process involves the reaction of 7-hydroxy-4-methylcoumarin with N-methylpiperazine in the presence of formaldehyde under acidic conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the Mannich reaction under controlled conditions to ensure high yield and purity. The use of continuous flow reactors could be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-8-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 7-hydroxy-8-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one involves its interaction with various molecular targets:

Comparison with Similar Compounds

Properties

IUPAC Name

7-hydroxy-8-methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-11-14(19)4-3-13-12(9-15(20)21-16(11)13)10-18-7-5-17(2)6-8-18/h3-4,9,19H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKPBGCGKSZRATO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2CN3CCN(CC3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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